molecular formula C11H11NO4S B2947317 (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 280108-16-9

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2947317
CAS RN: 280108-16-9
M. Wt: 253.27
InChI Key: BBGKHXCXWMNFPK-IENPIDJESA-N
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Description

Chemical Reactions Analysis

The dirhodium (II)/Xantphos catalyzed process mentioned above involves a three-component reaction of amines, diazo compounds, and allylic compounds. This process might be relevant to the chemical reactions involving “(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid”.

Scientific Research Applications

Mechanism of Action

The mechanism of action for the dirhodium (II)/Xantphos catalyzed process involves a relay dirhodium (II)-catalyzed carbene insertion and allylic alkylation process . The catalytic properties of dirhodium are effectively modified by the coordination with Xantphos, leading to good activity in the catalytic allylic alkylation process .

Future Directions

The research on the dirhodium (II)/Xantphos catalyzed process suggests that this method could be used to synthesize a variety of complex and functionally diverse α-quaternary α-amino acid derivatives. This could potentially open up new avenues for the synthesis of compounds like “(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid”.

properties

IUPAC Name

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGKHXCXWMNFPK-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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